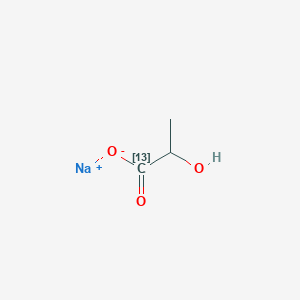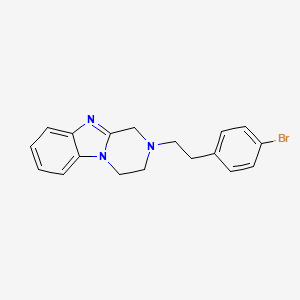
Wychimicin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wychimicin A is a spirotetronate polyketide isolated from the rare actinomycete Actinocrispum wychmicini strain MI503-AF4. This compound exhibits potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis/faecium . This compound possesses a macrocyclic 13-membered ring containing trans-decalin and β-D-xylo-hexopyranose moieties connected to C-17 by an O-glycosidic linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wychimicin A is typically isolated from the culture broth of Actinocrispum wychmicini strain MI503-AF4 . The isolation process involves fermentation of the actinomycete followed by extraction and purification using chromatographic techniques .
Industrial Production Methods: Currently, there is no detailed information available on the industrial production methods of this compound. The compound is primarily obtained through laboratory-scale fermentation and extraction processes .
Chemical Reactions Analysis
Types of Reactions: Wychimicin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Wychimicin A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its potent antibacterial activity makes it a valuable compound for studying antibiotic resistance and developing new antimicrobial agents . Additionally, this compound’s unique chemical structure provides insights into the biosynthesis of spirotetronate polyketides and their potential therapeutic applications .
Mechanism of Action
Wychimicin A exerts its antibacterial effects by inhibiting essential bacterial functions such as cell wall synthesis, replication, transcription, and translation . The compound targets specific molecular pathways and enzymes involved in these processes, leading to the disruption of bacterial growth and survival .
Comparison with Similar Compounds
Similar Compounds: Wychimicin A belongs to a class of spirotetronate polyketides, which includes other compounds such as Wychimicin B, C, and D . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and stereochemistry .
Uniqueness: This compound is unique due to its potent antibacterial activity against methicillin-resistant Staphylococcus aureus and Enterococcus faecalis/faecium . Its distinct chemical structure, featuring a macrocyclic 13-membered ring and specific stereochemistry, sets it apart from other spirotetronate polyketides .
Properties
Molecular Formula |
C47H60ClNO11 |
|---|---|
Molecular Weight |
850.4 g/mol |
IUPAC Name |
5-chloro-N-[(2R,3S,4S,6R)-6-[[(1R,3S,6S,7E,9R,11E,16S,17R,18S,20S,21R,22S,23Z)-14-ethyl-17,18,23-trihydroxy-3,8,20,22-tetramethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]-2-hydroxy-3,6-dimethylbenzamide |
InChI |
InChI=1S/C47H60ClNO11/c1-9-27-18-29-38(23(4)17-33(51)41(29)53)46(8)30(27)11-10-12-34(22(3)15-28-14-13-21(2)20-47(28)43(55)37(42(46)54)45(57)60-47)59-35-19-32(50)39(26(7)58-35)49-44(56)36-25(6)31(48)16-24(5)40(36)52/h10-11,13-16,18,21,23,26,28-30,32-35,38-39,41,50-54H,9,12,17,19-20H2,1-8H3,(H,49,56)/b11-10+,22-15+,42-37-/t21-,23+,26-,28+,29+,30?,32+,33+,34-,35+,38-,39-,41-,46-,47-/m1/s1 |
InChI Key |
HHJJMAYDQLUZRZ-YNCOMUOBSA-N |
Isomeric SMILES |
CCC1=C[C@H]2[C@@H]([C@H](C[C@@H]([C@@H]2O)O)C)[C@]/3(C1/C=C/C[C@H](/C(=C/[C@@H]4C=C[C@H](C[C@]45C(=O)/C(=C3/O)/C(=O)O5)C)/C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C(=CC(=C7C)Cl)C)O)O)C |
Canonical SMILES |
CCC1=CC2C(C(CC(C2O)O)C)C3(C1C=CCC(C(=CC4C=CC(CC45C(=O)C(=C3O)C(=O)O5)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C(=CC(=C7C)Cl)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)


![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)




![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)





